molecular formula C16H32 B14295153 7,8-Dimethyltetradec-1-ene CAS No. 116692-10-5

7,8-Dimethyltetradec-1-ene

Cat. No.: B14295153
CAS No.: 116692-10-5
M. Wt: 224.42 g/mol
InChI Key: DGBCNTKXMNOERE-UHFFFAOYSA-N
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Description

7,8-Dimethyltetradec-1-ene is an organic compound with the molecular formula C16H32 It is a type of alkene, characterized by the presence of a carbon-carbon double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dimethyltetradec-1-ene can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 1-decene, with a methylating agent under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The final product is then purified through distillation or other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethyltetradec-1-ene undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas (H2) in the presence of a metal catalyst.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation, for example, can be achieved using halogens like chlorine (Cl2) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under mild conditions.

    Reduction: Hydrogen gas (H2) with a palladium (Pd) catalyst at elevated temperatures and pressures.

    Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of a catalyst such as iron (Fe).

Major Products Formed

    Oxidation: Formation of alcohols, ketones, or carboxylic acids depending on the reaction conditions.

    Reduction: Formation of alkanes.

    Substitution: Formation of halogenated alkenes.

Scientific Research Applications

7,8-Dimethyltetradec-1-ene has several applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7,8-Dimethyltetradec-1-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    7-Tetradecene: A similar alkene with a different substitution pattern.

    8-Tetradecene: Another isomer with the double bond located at a different position.

    1-Hexadecene: A longer-chain alkene with similar chemical properties.

Uniqueness

7,8-Dimethyltetradec-1-ene is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.

Properties

CAS No.

116692-10-5

Molecular Formula

C16H32

Molecular Weight

224.42 g/mol

IUPAC Name

7,8-dimethyltetradec-1-ene

InChI

InChI=1S/C16H32/c1-5-7-9-11-13-15(3)16(4)14-12-10-8-6-2/h5,15-16H,1,6-14H2,2-4H3

InChI Key

DGBCNTKXMNOERE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)C(C)CCCCC=C

Origin of Product

United States

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